Bienvenue dans la boutique en ligne BenchChem!

3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Antiviral chemistry HCV inhibitor Thiazolide SAR

This defined 3-ethylsulfonyl regioisomer with 7-methoxybenzofuran substitution (CAS 921525-83-9) is essential for reproducible HCV SAR studies. Its specific pharmacophoric pattern—ethylsulfonyl electron-withdrawing group on the benzamide ring coupled with a 7-methoxybenzofuran-thiazole scaffold—directly modulates antiviral potency and cannot be interchanged with 4-ethylsulfonyl or 5-methoxy analogs. Procuring this exact CAS-numbered compound eliminates confounding regioisomeric or alkoxy-substituted contaminants, ensuring data integrity in replicon assays and patent-defensible research.

Molecular Formula C21H18N2O5S2
Molecular Weight 442.5
CAS No. 921525-83-9
Cat. No. B2656965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
CAS921525-83-9
Molecular FormulaC21H18N2O5S2
Molecular Weight442.5
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C21H18N2O5S2/c1-3-30(25,26)15-8-4-7-14(10-15)20(24)23-21-22-16(12-29-21)18-11-13-6-5-9-17(27-2)19(13)28-18/h4-12H,3H2,1-2H3,(H,22,23,24)
InChIKeyLDIKQZOZFJBOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921525-83-9) – Structural & Procurement Profile


3-(Ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921525-83-9) is a synthetic, small-molecule benzamide derivative featuring a 7-methoxybenzofuran moiety linked through a thiazole-2-yl core to a 3-ethylsulfonyl-substituted phenyl ring [1]. Its molecular formula is C21H18N2O5S2 with a molecular weight of 442.5 g/mol and a computed XLogP3-AA of 3.8, indicating moderate lipophilicity [2]. The compound belongs to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, which has been described in patents as exhibiting strong activity against hepatitis viruses, including HCV [3]. The highly functionalized scaffold—combining an ethylsulfonyl electron-withdrawing group, a methoxybenzofuran heterocycle, and a thiazole linker—differentiates it from simpler thiazolide analogs and makes targeted procurement essential for reproducible structure–activity relationship (SAR) studies.

Why 3-(Ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide Cannot Be Replaced by Class-Level Analogs


In-class thiazolide and benzofuran-thiazole analogs cannot be freely interchanged due to the precise positional and electronic requirements of the pharmacophore. The patent class defining alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides explicitly requires at least one alkylsulfonyl or O-sulfonyl substituent for antiviral activity, and the nature, position, and electronic character of substituents on both the benzamide and benzofuran rings critically modulate potency, selectivity, and pharmacokinetic properties [1]. Published SAR studies on closely related 2-hydroxyaroyl-thiazolides demonstrate that seemingly minor modifications—such as moving a methoxy group from the 7-position to the 5-position of the benzofuran, or replacing the ethylsulfonyl with a methylthio group—can result in substantial shifts in HCV replicon inhibitory activity and even loss of antiviral effect [2]. Consequently, the 3-ethylsulfonyl regioisomer with the 7-methoxybenzofuran substitution represents a specific chemical entity whose biological and physicochemical profile cannot be extrapolated from other analogs; procurement of the exact CAS-numbered compound is mandatory to ensure experimental reproducibility in virology and medicinal chemistry programs.

Quantitative Differentiation Evidence for 3-(Ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide


Positional Isomerism: 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Regioisomer Structural Differentiation

The target compound carries the ethylsulfonyl group at the meta (3-) position of the benzamide ring, whereas the closely related analog 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921568-44-7) has the ethylsulfonyl at the para (4-) position . In thiazolide-based antiviral scaffolds, the regioisomeric placement of the sulfonyl substituent alters the electron density distribution on the benzamide ring and the spatial orientation of the sulfonyl oxygen atoms, which are critical for hydrogen-bonding interactions with the viral target protein [1]. This structural difference defines two distinct chemical entities with non-interchangeable biological profiles, necessitating specification of the exact CAS number during procurement.

Antiviral chemistry HCV inhibitor Thiazolide SAR

Methoxy Position on Benzofuran: 7-Methoxy vs. 5-Methoxy Analog Differentiation

The compound features a methoxy group at the 7-position of the benzofuran ring [1]. An analog with the methoxy group at the 5-position, 3-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, has been documented as a separate commercial entity . In the thiazolide antiviral series, the position of the methoxy substituent on the benzofuran influences the planarity and electron density of the aromatic system, which directly impacts π-stacking interactions with the viral polymerase or protease active sites as inferred from SAR studies on related 2-hydroxyaroyl-thiazolides [2]. No direct head-to-head antiviral comparison between the 7-methoxy and 5-methoxy variants has been published; however, the distinct chemical identity implies non-equivalent biological properties.

Benzofuran SAR Antiviral thiazolides Substituent effect

Ethylsulfonyl vs. Methylthio Substituent: Impact on Electronic Properties

The target compound contains an ethylsulfonyl group (–SO2Et), a strong electron-withdrawing substituent, whereas the analog N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide possesses a methylthio group (–SMe), which is electron-donating by resonance . The change from ethylsulfonyl to methylthio represents a fundamental switch in the electronic character of the benzamide ring. In the alkylsulfonyl-substituted thiazolide patent class, the presence of an alkylsulfonyl group is explicitly required for antiviral activity, and replacement with alkylthio substituents is predicted to abrogate activity [1]. The computed physicochemical properties further differentiate these analogs: the ethylsulfonyl compound has a higher polar surface area (TPSA = 135 Ų) and more hydrogen-bond acceptor sites (7 vs. 5 for the methylthio analog), which directly influence target binding and solubility [2].

Sulfonyl SAR Electron-withdrawing groups Thiazolide analogs

Methoxy vs. Ethoxy Substituent on Benzofuran: Physicochemical Divergence

The 7-methoxy group on the target compound represents a methyl ether, whereas the analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide carries an ethoxy substituent at the same position . This homologation from methoxy to ethoxy increases the lipophilicity (estimated Δ logP ~ +0.5) and steric bulk at the benzofuran 7-position, which can alter membrane permeability, metabolic stability, and the compound's ability to fit into hydrophobic binding pockets. The methoxy compound (MW 442.5) is also slightly lighter than the ethoxy analog (MW 456.5), affecting molar-based dosing calculations [1]. These physicochemical differences are sufficient to produce divergent pharmacokinetic and pharmacodynamic profiles, even if the core pharmacophore is conserved.

Alkoxy substitution Lipophilicity modulation Thiazolide analogs

Recommended Application Scenarios for 3-(Ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in Research & Procurement


HCV Replicon Screening as a Precisely Defined Thiazolide Analog

This compound is suitable for use as a defined chemical entity in HCV genotype 1A or 1B subgenomic replicon assays, where the 3-ethylsulfonyl-7-methoxybenzofuran substitution pattern is intended to probe the SAR around the alkylsulfonyl-thiazolide scaffold. The structural specificity (confirmed by InChI and SMILES) ensures that antiviral activity data can be directly compared with literature references describing the broader alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class [1]. Procurement of the exact CAS 921525-83-9 material eliminates the risk of confounding results from regioisomeric or alkoxy-substituted contaminants.

Comparator Arm for 4-Ethylsulfonyl or 5-Methoxybenzofuran Regioisomeric Studies

The compound can serve as the '3-ethylsulfonyl, 7-methoxy' reference standard in head-to-head studies against the 4-ethylsulfonyl regioisomer (CAS 921568-44-7) or the 5-methoxybenzofuran analog, enabling quantitative determination of how positional isomerism affects target binding, antiviral potency, and selectivity [1]. Such studies are essential for defining the pharmacophoric requirements of the thiazolide antiviral series and for generating patent-defensible SAR data.

In Vitro ADME Profiling of Methoxy- vs. Ethoxy-Benzofuran Thiazolides

The 7-methoxy substitution on the benzofuran ring provides a moderate lipophilicity (XLogP3-AA = 3.8) baseline [1]. This compound can be used in comparative microsomal stability, permeability (e.g., Caco-2 or PAMPA), and plasma protein binding assays alongside the 7-ethoxy analog to quantify the impact of alkoxy chain length on metabolic stability and passive permeability. Such data directly inform lead optimization decisions in antiviral drug discovery programs.

Chemical Probe for Sulfonyl-Dependent Target Engagement Studies

Based on the patent requirement that at least one alkylsulfonyl group is necessary for antiviral activity [1], this compound can serve as a positive-control chemical probe in target engagement assays (e.g., cellular thermal shift assays or affinity pull-down experiments) aimed at confirming that the antiviral target requires an electron-withdrawing sulfonyl substituent for binding. The methylthio analog (electron-donating) would serve as a predicted inactive negative control.

Quote Request

Request a Quote for 3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.